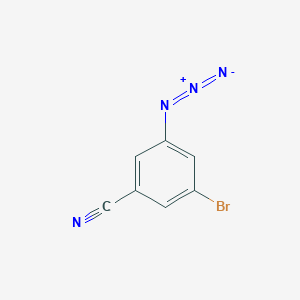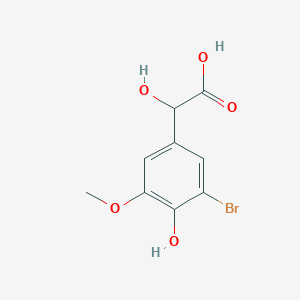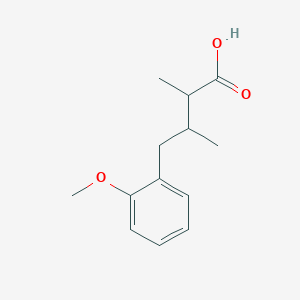
4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzene (anisole) and 2,3-dimethylbutanoic acid.
Friedel-Crafts Acylation: Anisole undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 4-(2-methoxyphenyl)-2,3-dimethylbutanoyl chloride.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(2-hydroxyphenyl)-2,3-dimethylbutanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 4-(2-methoxyphenyl)-2,3-dimethylbutanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be employed.
Major Products Formed
Oxidation: 4-(2-Hydroxyphenyl)-2,3-dimethylbutanoic acid.
Reduction: 4-(2-Methoxyphenyl)-2,3-dimethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxyphenyl)-2,3-dimethylbutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-Methoxyphenyl)-2,3-dimethylbutanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
4-(2-Methoxyphenyl)-2,3-dimethylbutanoyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which imparts specific chemical reactivity and potential biological activity. Its derivatives can be tailored for various applications, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(10(2)13(14)15)8-11-6-4-5-7-12(11)16-3/h4-7,9-10H,8H2,1-3H3,(H,14,15) |
Clé InChI |
WIPRNSDDZMSYPF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1OC)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



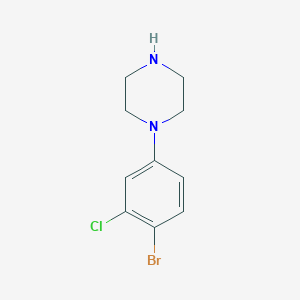
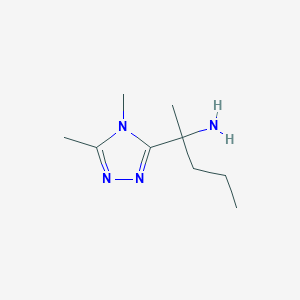
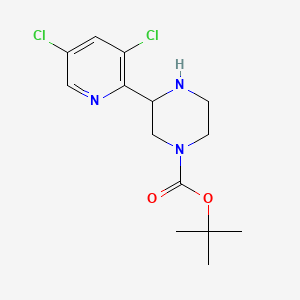
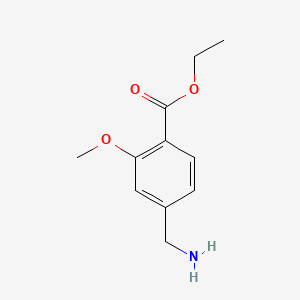

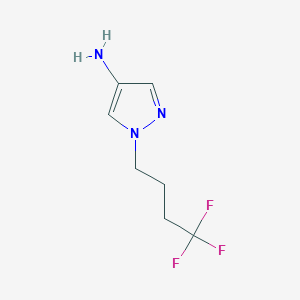

![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)



